molecular formula C10H14 B082842 Bicyclo[2.2.1]hept-2-ene, 5-(1-methylethenyl)- CAS No. 13234-21-4

Bicyclo[2.2.1]hept-2-ene, 5-(1-methylethenyl)-

Cat. No. B082842
CAS RN: 13234-21-4
M. Wt: 134.22 g/mol
InChI Key: DMGCMUYMJFRQSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[2.2.1]hept-2-ene, 5-(1-methylethenyl)- is a type of organic compound that is commonly known as alpha-pinene. This compound is found in many plants, including coniferous trees, and has a distinct pine-like odor. Alpha-pinene is widely used in the fragrance and flavor industries, but it also has several potential scientific research applications. In

Mechanism Of Action

The exact mechanism of action of alpha-pinene is not fully understood, but it is believed to act on several molecular targets, including the cannabinoid receptors, the transient receptor potential (TRP) channels, and the gamma-aminobutyric acid (GABA) receptors. Alpha-pinene has also been shown to modulate the activity of several enzymes and transcription factors, which may contribute to its pharmacological effects.

Biochemical And Physiological Effects

Alpha-pinene has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective properties. It has also been shown to have antimicrobial and antioxidant properties, which may contribute to its use as a food preservative. Alpha-pinene has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and acetylcholine, which may contribute to its potential therapeutic effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using alpha-pinene in lab experiments is its low toxicity and high availability. It is also relatively inexpensive and easy to synthesize. However, one of the main limitations of using alpha-pinene is its volatility, which may make it difficult to control its concentration in experimental settings. Additionally, alpha-pinene may interact with other compounds in complex biological systems, which may complicate its use in certain experiments.

Future Directions

There are several potential future directions for research on alpha-pinene, including its use as a drug delivery agent, its potential therapeutic effects in the treatment of various diseases, and its use as a food preservative. Further studies are needed to fully understand the mechanism of action of alpha-pinene and its potential therapeutic effects. Additionally, more research is needed to explore the safety and efficacy of alpha-pinene in human clinical trials.

Synthesis Methods

Alpha-pinene can be synthesized through several methods, including the catalytic isomerization of beta-pinene, the reduction of limonene, and the hydrolysis of camphene. The most common method of synthesizing alpha-pinene is through the distillation of turpentine oil, which is a byproduct of the pulp and paper industry. Turpentine oil contains approximately 40% alpha-pinene, which can be isolated through fractional distillation.

Scientific Research Applications

Alpha-pinene has several potential scientific research applications, including its use as an insecticide, a food preservative, and a drug delivery agent. Recent studies have also shown that alpha-pinene has anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of various diseases.

properties

CAS RN

13234-21-4

Product Name

Bicyclo[2.2.1]hept-2-ene, 5-(1-methylethenyl)-

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

5-prop-1-en-2-ylbicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C10H14/c1-7(2)10-6-8-3-4-9(10)5-8/h3-4,8-10H,1,5-6H2,2H3

InChI Key

DMGCMUYMJFRQSK-UHFFFAOYSA-N

SMILES

CC(=C)C1CC2CC1C=C2

Canonical SMILES

CC(=C)C1CC2CC1C=C2

synonyms

5-Isopropenylnorborn-2-ene

Origin of Product

United States

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